Trimazosin vs. Prazosin: 100-Fold Lower α1-Adrenoceptor Affinity Directly Measured by Radioligand Binding
Trimazosin exhibits approximately 100-fold lower affinity at the α1-adrenoceptor compared to prazosin when measured under identical radioligand binding conditions in rabbit cerebral membranes, supported by a lower pA2 value derived from phenylephrine contractile responses in isolated thoracic aorta [1]. This quantitative difference directly translates to a distinct pharmacological profile: trimazosin is a less potent α1-antagonist but achieves comparable or greater in vivo hypotensive efficacy through additional mechanisms.
| Evidence Dimension | α1-Adrenoceptor binding affinity (relative difference) |
|---|---|
| Target Compound Data | Approximately 100-fold lower affinity than prazosin (radioligand binding to cerebral membranes) |
| Comparator Or Baseline | Prazosin (reference α1-blocker, taken as ~1× baseline affinity) |
| Quantified Difference | ~100-fold lower affinity for trimazosin vs. prazosin |
| Conditions | Rabbit cerebral membrane preparation; radioligand displacement assay; confirmed by lower pA2 in phenylephrine-contracted isolated thoracic aorta [1]. |
Why This Matters
Researchers requiring a tool compound with weak α1-affinity but preserved in vivo blood pressure lowering—for mechanistic studies separating α1-blockade from direct vasodilation—must select trimazosin over high-affinity alternatives like prazosin, as this 100-fold affinity gap cannot be overcome by simple dose adjustment without introducing confounding multi-target effects.
- [1] Vincent J, Hamilton CA, Reid JL. The cardiovascular effects of trimazosin and prazosin in the rabbit. Clin Exp Pharmacol Physiol. 1986 Aug;13(8):593-608. doi: 10.1111/j.1440-1681.1986.tb00944.x. PMID: 2878751. View Source
